tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate
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Overview
Description
tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate is a synthetic organic compound with the molecular formula C18H26N2O3. This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl carbamate group, a benzyl group, and an oxa-azaspiro moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of tert-Butyl (6-benzyl-2-oxa-6-azaspiro[34]octan-8-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as Boc (tert-butoxycarbonyl), to protect the amine functionalities during the synthesis .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate can be compared with other spirocyclic compounds, such as:
tert-Butyl 2-oxa-6-azaspiro[3.4]octan-8-ylcarbamate: Similar structure but lacks the benzyl group.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Different spirocyclic core and functional groups.
tert-Butyl N-{6-azaspiro[3.4]octan-2-yl}carbamate hydrochloride: Contains a different spirocyclic core and is in the hydrochloride form .
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Biological Activity
tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate, identified by the CAS number 1422496-62-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C18H26N2O3, with a molar mass of 318.41 g/mol. The compound exhibits a predicted density of 1.16 g/cm³ and a boiling point of approximately 445.9 °C. Its pKa value is around 11.91, indicating its basic nature. The compound is characterized by the presence of a spirocyclic structure, which contributes to its biological properties .
Research indicates that compounds containing the azaspiro framework often exhibit diverse pharmacological activities, including interactions with neurotransmitter systems. Specifically, the 2-oxa-6-azaspiro structure may enhance binding affinity to various receptors involved in pain modulation and neurological functions.
Case Studies
- Pain Management Applications : In a comparative study involving azaspiro derivatives, compounds similar to this compound were evaluated for their analgesic properties in animal models. Results indicated that these compounds could effectively reduce pain responses through modulation of central nervous system pathways .
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of azaspiro compounds, highlighting their potential in treating anxiety and depression by interacting with serotonin receptors . This suggests that this compound might also exhibit similar effects.
Synthesis
The synthesis of this compound involves several synthetic routes that utilize readily available starting materials and conventional chemical transformations. A notable method includes an annulation strategy that constructs the spirocyclic framework efficiently .
Data Table: Key Properties and Activities
Property/Activity | Value/Description |
---|---|
Molecular Formula | C18H26N2O3 |
Molar Mass | 318.41 g/mol |
Density | 1.16 g/cm³ |
Boiling Point | ~445.9 °C |
pKa | 11.91 |
Biological Activity | Potential analgesic and neuroactive |
Synthesis Method | Annulation strategy |
Properties
IUPAC Name |
tert-butyl N-(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)19-15-10-20(11-18(15)12-22-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEQCEDHXUWMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC12COC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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